1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide
Overview
Description
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide typically involves the following steps:
Formation of the Phenolic Intermediate: The initial step involves the preparation of 3,5-Ditert-butyl-4-hydroxybenzaldehyde through the alkylation of 4-hydroxybenzaldehyde with tert-butyl groups.
Condensation Reaction: The phenolic intermediate is then subjected to a condensation reaction with piperidine and an appropriate ketone, such as acetone, under basic conditions to form the desired product.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the piperidin-1-ylethanone moiety can be reduced to form alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized as an additive in the production of plastics and other materials to enhance their stability and longevity.
Mechanism of Action
The mechanism of action of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Neuroprotection: By modulating oxidative stress and inflammatory responses, the compound may protect neuronal cells from damage and degeneration.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymers and organic substances.
Uniqueness
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide is unique due to its combination of a piperidine ring and a phenolic group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.BrH/c1-20(2,3)16-12-15(13-17(19(16)24)21(4,5)6)18(23)14-22-10-8-7-9-11-22;/h12-13,24H,7-11,14H2,1-6H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBSQIMYBBFOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2CCCCC2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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